Aryl Bromide vs. Aryl Chloride Reactivity in Pd-Catalyzed Cross-Coupling
The 5-bromo substituent on 5-Bromo-2-(methylamino)nicotinonitrile is a substantially more reactive partner in palladium-catalyzed cross-coupling reactions compared to the 5-chloro analog [5-Chloro-2-(methylamino)nicotinonitrile, CAS 1427460-56-7]. The well-established reactivity order for oxidative addition of aryl halides to Pd(0) is Ar-I > Ar-Br >> Ar-Cl, with aryl bromides typically reacting 10–100× faster than the corresponding aryl chlorides under identical conditions [1][2]. This means the bromo compound enables milder reaction conditions (lower temperature, shorter reaction time, lower catalyst loading) and is compatible with a broader range of coupling partners, making it the preferred scaffold for convergent synthetic strategies where the 5-position is intended for late-stage diversification [1].
| Evidence Dimension | Relative oxidative addition reactivity of aryl halides toward Pd(0) |
|---|---|
| Target Compound Data | Aryl-Br: relative rate ~10–100 (normalized to Ar-Cl = 1); C–Br bond dissociation energy ~337 kJ/mol [1][2] |
| Comparator Or Baseline | 5-Chloro-2-(methylamino)nicotinonitrile (CAS 1427460-56-7): Aryl-Cl, relative rate ~1; C–Cl bond dissociation energy ~397 kJ/mol [1][2] |
| Quantified Difference | Aryl-Br reacts approximately 10–100× faster in oxidative addition; Δ bond dissociation energy ≈ 60 kJ/mol favoring Ar–Br cleavage over Ar–Cl [1][2] |
| Conditions | Class-level reactivity data derived from Pd(0)-catalyzed Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling systems using monodentate or bidentate phosphine ligands [1][2] |
Why This Matters
Procurement of the bromo analog directly enables more efficient, higher-yielding cross-coupling diversifications, reducing catalyst costs and minimizing thermal degradation of sensitive substrates compared to the chloro analog.
- [1] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews 1995, 95 (7), 2457–2483. View Source
- [2] Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition 2002, 41 (22), 4176–4211. View Source
